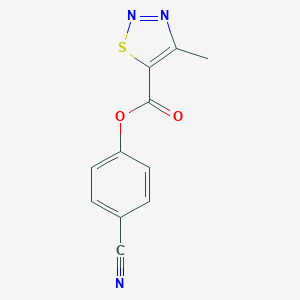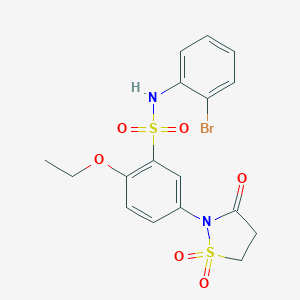
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide, also known as BPIQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPIQ is a sulfonamide derivative that has been synthesized using a specific method, which will be discussed in This paper aims to provide an overview of BPIQ, its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide involves its ability to bind to specific targets, such as enzymes or proteins, and inhibit their activity. N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide achieves this by forming covalent bonds with the target, which disrupts its function. The exact mechanism of action may vary depending on the specific target and the concentration of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
生化和生理效应
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the target and concentration. In some cases, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells. In other cases, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been shown to inhibit viral replication or bacterial growth. However, the exact effects may vary depending on the specific target and the concentration of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
实验室实验的优点和局限性
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide also has limitations, such as its potential toxicity and its limited availability. Researchers must take these factors into consideration when designing experiments involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
未来方向
There are several future directions for research involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide. One direction is to investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its use as a water treatment agent, particularly in developing countries where access to clean water is limited. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative that has been synthesized using a specific method. It has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has a mechanism of action that involves its ability to bind to specific targets and inhibit their activity. It has various biochemical and physiological effects, depending on the target and concentration. N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has advantages and limitations for lab experiments, and there are several future directions for research involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
合成方法
The synthesis of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide involves the reaction of 2-bromoaniline with ethyl 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonate in the presence of a base. The reaction results in the formation of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been studied for its ability to inhibit certain enzymes and its effect on protein-protein interactions. In environmental science, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been evaluated for its potential use as a water treatment agent.
属性
产品名称 |
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide |
|---|---|
分子式 |
C17H17BrN2O6S2 |
分子量 |
489.4 g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-2-ethoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17BrN2O6S2/c1-2-26-15-8-7-12(20-17(21)9-10-27(20,22)23)11-16(15)28(24,25)19-14-6-4-3-5-13(14)18/h3-8,11,19H,2,9-10H2,1H3 |
InChI 键 |
VMAKHDTWEASZGY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Br |
规范 SMILES |
CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)
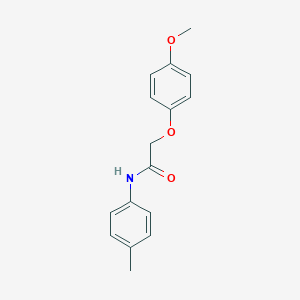
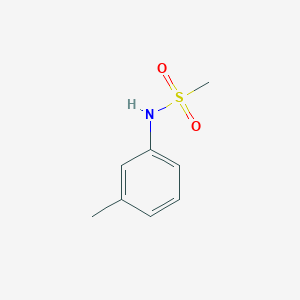
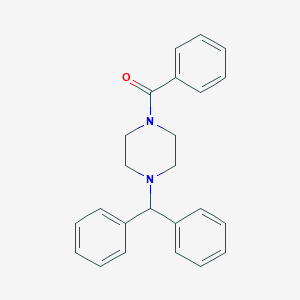
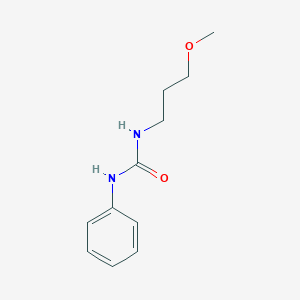
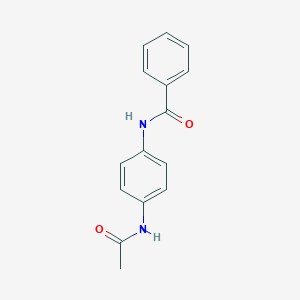
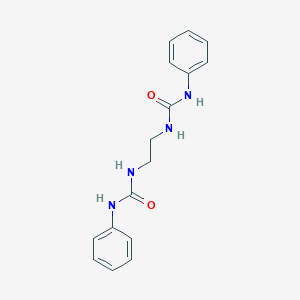

![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)


